

Spectroscopic and Physicochemical Profile of 4-(4-bromophenoxy)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(4-Bromophenoxy)phenol**

Cat. No.: **B084324**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of **4-(4-bromophenoxy)phenol**. Due to the limited availability of published experimental spectra for this specific compound, this document presents expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. Detailed experimental protocols for obtaining the requisite spectroscopic data are also provided to facilitate its characterization in a laboratory setting.

Physicochemical Properties

The fundamental physicochemical properties of **4-(4-bromophenoxy)phenol** (CAS Number: 13320-48-4) are summarized below. This information is crucial for its handling, formulation, and application in research and development.

Property	Value	Source
Molecular Formula	$C_{12}H_9BrO_2$	[1] [2]
Molecular Weight	265.10 g/mol	[1] [3]
Appearance	White to off-white cream solid	[2]
Melting Point	73-78 °C	[1]
Solubility	Poorly soluble in water; soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.	[4]
Purity	≥ 98% (HPLC)	[2]

Predicted Spectroscopic Data

The following tables outline the anticipated spectroscopic data for **4-(4-bromophenoxy)phenol**. These predictions are derived from the analysis of its structural features—a substituted phenol and a brominated phenyl ether—and by comparison with spectral data for related compounds such as 4-bromophenol.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Expected Spectrum in $CDCl_3$

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 9.0 - 10.0	Singlet (broad)	1H	Phenolic -OH
~ 7.40	Doublet	2H	Aromatic protons ortho to the bromine atom
~ 6.95	Doublet	2H	Aromatic protons meta to the bromine atom
~ 6.90	Doublet	2H	Aromatic protons ortho to the hydroxyl group
~ 6.80	Doublet	2H	Aromatic protons meta to the hydroxyl group

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Expected Spectrum in CDCl_3

Chemical Shift (δ , ppm)	Assignment
~ 155	Carbon attached to the hydroxyl group
~ 154	Carbon in the brominated ring attached to the ether oxygen
~ 133	Aromatic CH ortho to the bromine atom
~ 122	Aromatic CH meta to the hydroxyl group
~ 118	Carbon bearing the bromine atom
~ 117	Aromatic CH ortho to the hydroxyl group
~ 116	Aromatic CH meta to the bromine atom
~ 115	Carbon in the phenolic ring attached to the ether oxygen

FT-IR (Fourier-Transform Infrared) Spectroscopy

Expected Major Absorption Bands (KBr pellet)

Wavenumber (cm^{-1})	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1450	Medium to Strong	Aromatic C=C ring stretching
1250 - 1200	Strong	Aryl-O-Aryl asymmetric stretch
~ 1070	Medium	C-Br stretch
850 - 800	Strong	para-disubstituted C-H out-of-plane bend

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization)

m/z	Interpretation
264/266	Molecular ion peak (M^+ , due to ^{79}Br and ^{81}Br isotopes)
185	Loss of a bromine radical
157	Loss of a bromophenoxy radical
93	Phenoxy cation
77	Phenyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of a solid organic compound such as **4-(4-bromophenoxy)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **4-(4-bromophenoxy)phenol** sample (5-20 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- NMR tube (5 mm diameter)
- Pipette
- Vortex mixer

Procedure:

- Accurately weigh the sample and transfer it into a clean, dry vial.
- Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

- Gently vortex the mixture until the sample is completely dissolved.
- Using a pipette, transfer the solution into a clean NMR tube.
- Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube and carefully wipe the outside.
- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the sample in the NMR spectrometer.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures, including locking, tuning, and shimming.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **4-(4-bromophenoxy)phenol** sample (1-2 mg)
- Potassium bromide (KBr), IR grade, desiccated
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure (KBr Pellet Method):

- Place a small amount of KBr in a warm oven to ensure it is completely dry.
- Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into the collar of a pellet press.

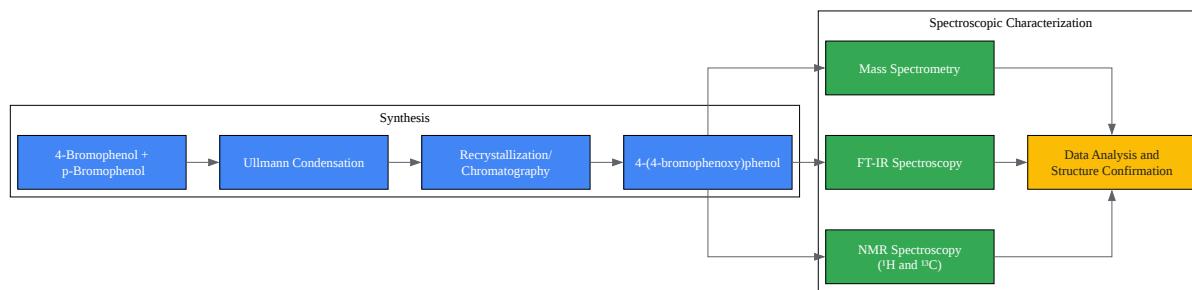
- Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Carefully remove the pellet from the press and place it in the sample holder of the FT-IR spectrometer.
- Record the infrared spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

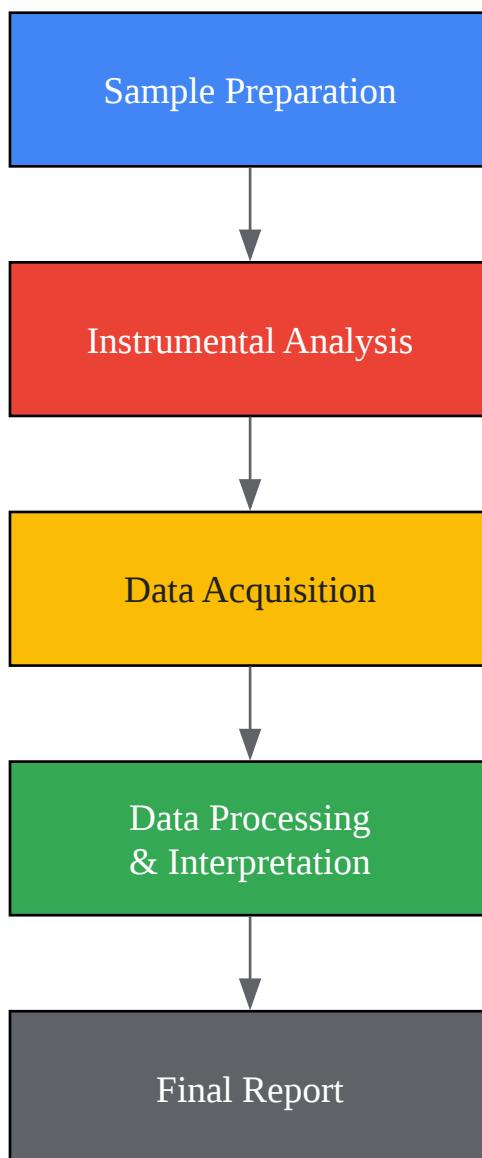
Materials:

- **4-(4-bromophenoxy)phenol** sample
- Volatile organic solvent (e.g., methanol, acetonitrile)
- Vial
- Microsyringe
- Mass spectrometer (e.g., with Electron Ionization - EI source)


Procedure (Direct Infusion with EI):

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
- Introduce the sample into the ion source of the mass spectrometer via a direct insertion probe or by direct infusion using a syringe pump.
- The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV for EI).
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

- A mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.


Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of **4-(4-bromophenoxy)phenol** and the general principle of a spectroscopic experiment.

[Click to download full resolution via product page](#)

Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Bromophenoxy)phenol 97 13320-48-4 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- To cite this document: BenchChem. [Spectroscopic and Physicochemical Profile of 4-(4-bromophenoxy)phenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084324#spectroscopic-data-for-4-4-bromophenoxy-phenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com